N-(5-chloro-2-cyanophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(5-chloro-2-cyanophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a pyridine-based carboxamide derivative characterized by a 2-oxo-1,2-dihydropyridine core. Key structural features include:
Properties
IUPAC Name |
N-(5-chloro-2-cyanophenyl)-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2/c1-14-4-2-5-15(10-14)13-25-9-3-6-18(21(25)27)20(26)24-19-11-17(22)8-7-16(19)12-23/h2-11H,13H2,1H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYLLZVMFQFQRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-cyanophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and therapeutic applications based on recent research findings.
- Molecular Formula : C21H16ClN3O2
- Molecular Weight : 377.83 g/mol
- CAS Number : 899991-38-9
Biological Activity Overview
The compound has been studied for various biological activities, including:
-
Antiproliferative Activity :
- Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines.
- A study highlighted that certain derivatives had GI50 values ranging from 29 nM to 78 nM, indicating potent activity against cancer cells such as MCF-7 (breast cancer) and A-549 (lung cancer) .
- Inhibition of Enzymatic Activity :
- Antimicrobial Activity :
The mechanism by which this compound exerts its biological effects involves:
- Targeting Kinase Pathways : The compound demonstrates the ability to inhibit key signaling pathways associated with tumor growth and survival.
- Cell Cycle Arrest : Studies have shown that it can induce cell cycle arrest in cancer cells, leading to apoptosis .
Case Studies
- Antiproliferative Studies :
- Comparative Analysis with Standard Treatments :
Data Table: Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
N-(5-chloro-2-cyanophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide ()
- Key Difference : The benzyl group at N1 is 2-methylbenzyl instead of 3-methylbenzyl.
- This may affect binding affinity in biological systems or crystallization behavior.
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide ()
- Key Differences: A 3-bromo-2-methylphenyl substituent replaces the 5-chloro-2-cyanophenyl group. Lacks the benzyl group at N1.
- Impact: Bromine’s larger atomic radius increases steric bulk and polarizability compared to chlorine.
Molecular Conformation and Crystal Packing
Data Table: Structural and Functional Comparison
Q & A
Q. What are the standard synthetic routes for synthesizing N-(5-chloro-2-cyanophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, and what reaction conditions are critical for optimizing yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with cyclization of β-ketoesters under acidic conditions to form the pyridine-2-one core. Subsequent steps include coupling with substituted phenyl groups via amidation or alkylation. Key reaction conditions include:
- Catalysts : Lewis acids (e.g., p-toluenesulfonic acid) for cyclization .
- Solvents : Polar aprotic solvents (e.g., DMSO) for amide bond formation .
- Temperature : Controlled reflux (e.g., 80–100°C) to minimize side reactions .
Monitoring intermediates via TLC or HPLC is critical to ensure purity .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity .
- Infrared Spectroscopy (IR) : Validates functional groups (e.g., carbonyl at ~1700 cm⁻¹) .
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves tautomeric forms (e.g., keto-amine vs. hydroxy-pyridine) and hydrogen-bonding networks .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data, such as keto-amine versus hydroxy-pyridine tautomerism, observed in structural analyses?
- Methodological Answer : Tautomerism can be resolved by:
- Hydrogen Bond Analysis : Intra- and intermolecular N–H⋯O bonds stabilize the keto-amine form, as shown in centrosymmetric dimers .
- Computational Modeling : Density Functional Theory (DFT) calculations compare energy stability of tautomers .
- Variable-Temperature NMR : Detects dynamic interconversion between forms in solution .
Q. What strategies are recommended for optimizing reaction conditions when encountering low yields during the synthesis of dihydropyridine derivatives?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency .
- Solvent Optimization : Switch from DMSO to DMAc for better solubility of intermediates .
- Stepwise Purification : Use column chromatography after each step to remove by-products (e.g., unreacted aniline) .
- Microwave-Assisted Synthesis : Reduces reaction time and improves yield for thermally sensitive steps .
Q. How can computational modeling be integrated with experimental data to predict the compound’s reactivity or interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Predict binding affinity to enzymes (e.g., HCV NS5B polymerase) by simulating interactions with active sites .
- Molecular Dynamics (MD) : Assess stability of ligand-protein complexes over time .
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing Cl, CN groups) with bioactivity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
